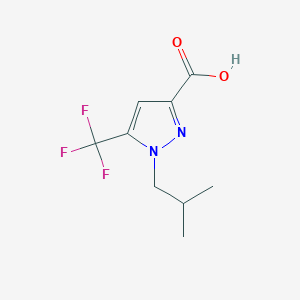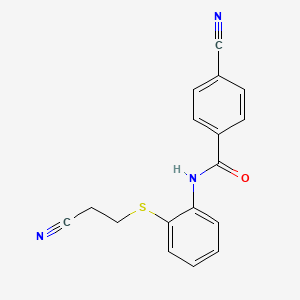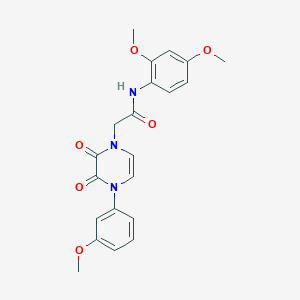![molecular formula C16H11ClF6N4OS3 B2583906 1-[[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-[4-(trifluoromethylsulfanyl)phenyl]thiourea CAS No. 1022740-35-7](/img/structure/B2583906.png)
1-[[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-[4-(trifluoromethylsulfanyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . The synthesis of TFMP intermediates is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Thiourea Derivatives in Metal Extraction and Coordination Chemistry
Thiourea derivatives have been extensively studied for their applications in metal extraction and coordination chemistry. For example, the use of thiourea in gold leaching as an alternative to cyanide offers a less toxic method for gold extraction from auriferous mineral resources. This application underscores the potential of thiourea derivatives in enhancing the efficiency and environmental sustainability of metal processing industries (Li & Miller, 2006).
Coordination Properties and Biological Applications
The coordination properties of thiourea derivatives with transition metals have been a subject of interest due to their potential applications in the development of novel coordination compounds. These compounds exhibit significant biological activities, making them promising candidates for pharmaceutical applications, including antimicrobial and anticancer therapies (Saeed, Flörke, & Erben, 2014).
Chemosensors for Metal Ion Detection
Thiourea derivatives have been utilized as chemosensors for the detection of metal ions in environmental, agricultural, and biological samples. Their ability to form complexes with various metal ions enables the development of sensitive and selective detection methods for pollutants and essential nutrients, contributing to environmental monitoring and food safety (Al-Saidi & Khan, 2022).
Environmental Persistence and Bioaccumulation Potential
The study of perfluorinated acids and sulfonates, which are structurally related to the compound , reveals concerns about their environmental persistence and bioaccumulation potential. This research area emphasizes the need for understanding the environmental impact and regulatory aspects of chemicals with perfluorinated moieties (Conder et al., 2008).
Anti-inflammatory Applications
Molecular docking studies on thiourea derivatives have highlighted their potential as anti-inflammatory agents by targeting specific enzymes such as COX-1, COX-2, and 5-LOX. This approach demonstrates the utility of computer-aided drug design in identifying promising therapeutic agents among thiourea derivatives (Nikolic, Mijajlovic, & Nedeljković, 2022).
properties
IUPAC Name |
1-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-[4-(trifluoromethylsulfanyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF6N4OS3/c17-11-5-8(15(18,19)20)6-24-13(11)30-7-12(28)26-27-14(29)25-9-1-3-10(4-2-9)31-16(21,22)23/h1-6H,7H2,(H,26,28)(H2,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYNFVDLMUPPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF6N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-[4-(trifluoromethylsulfanyl)phenyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 8-methyl-6-(4-methylphenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2583828.png)

![8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B2583831.png)
![methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2583832.png)
![N-benzo[g][1,3]benzothiazol-2-ylbenzamide](/img/structure/B2583833.png)
![Tert-butyl 3,3-dioxo-2-oxa-3lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2583835.png)

![2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]-1,3-dihydroindene-2-carboxamide](/img/structure/B2583838.png)

![N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2583843.png)

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B2583846.png)